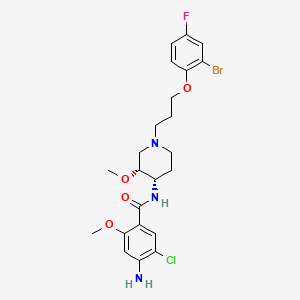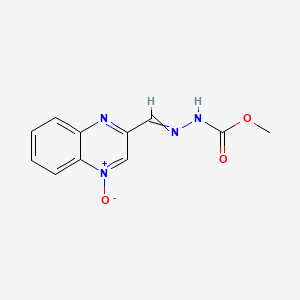
1-Desoxycarbadox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Desoxycarbadox, also known as methyl 3-(2-quinoxalinylmethylene)-carbazate N4-oxide, is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol . It is a derivative of carbadox, which is primarily used as an antimicrobial agent in veterinary medicine, particularly for swine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Desoxycarbadox can be synthesized through the reaction of quinoxaline-2-carboxaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction typically involves:
Reagents: Quinoxaline-2-carboxaldehyde, methyl hydrazinecarboxylate
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
The product is then purified through recrystallization or chromatographic techniques to obtain high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants
Automated Control Systems: To maintain optimal reaction conditions
Purification Units: Such as large-scale chromatography or crystallization units to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Desoxycarbadox undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline derivatives
Reduction: Can be reduced to form hydrazine derivatives
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
1-Desoxycarbadox has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antimicrobial properties and potential use in controlling bacterial infections.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections in animals.
Industry: Used in the development of new veterinary drugs and feed additives.
Mecanismo De Acción
The mechanism of action of 1-Desoxycarbadox involves its interaction with bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death. The compound targets bacterial enzymes involved in DNA replication, causing DNA strand breaks and ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Carbadox: A quinoxaline-1,4-dioxide derivative used as an antimicrobial agent in veterinary medicine.
Olaquindox: Another quinoxaline derivative with similar antimicrobial properties.
Uniqueness
1-Desoxycarbadox is unique due to its specific molecular structure, which provides distinct antimicrobial properties compared to other quinoxaline derivatives. Its ability to inhibit bacterial DNA synthesis makes it a valuable compound in veterinary medicine .
Propiedades
Fórmula molecular |
C11H10N4O3 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16) |
Clave InChI |
FHJCCXAIAHYKRO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



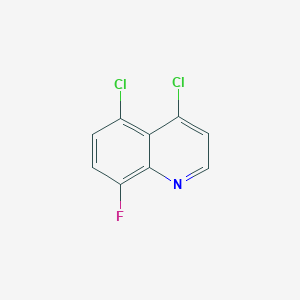

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)

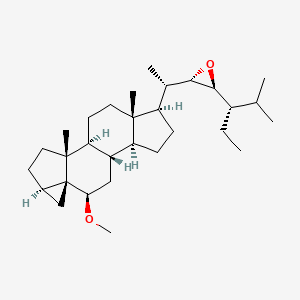
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
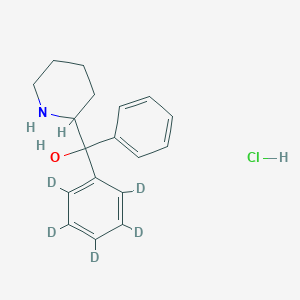
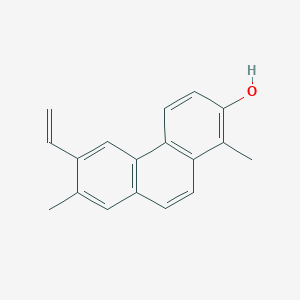

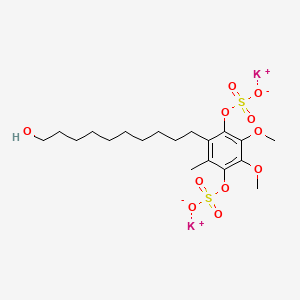
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
